
3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as MI-136, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MI-136 belongs to the family of indole-based compounds that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole exerts its pharmacological effects by targeting the tubulin protein, which is involved in cell division and migration. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for tubulin, with a binding constant of 1.04 × 10^6 M^-1. This compound has also been shown to be highly selective for cancer cells, with minimal toxicity towards normal cells. In addition, this compound has been shown to have good pharmacokinetic properties, including high solubility and bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. This compound also has good pharmacokinetic properties, which may facilitate its development as a drug. However, one of the limitations of this compound is its relatively low potency compared to other tubulin inhibitors, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves a multi-step process that starts with the reaction of 3-nitrobenzyl thiol with 2-methoxyethylamine to form the intermediate compound. The intermediate compound is then reacted with 3-(4-bromobenzyl)-1H-indole to yield the final product. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(4-(2-methoxyethyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-10-9-24-19(17-12-21-18-8-3-2-7-16(17)18)22-23-20(24)29-13-14-5-4-6-15(11-14)25(26)27/h2-8,11-12,21H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSFFVYKSHVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

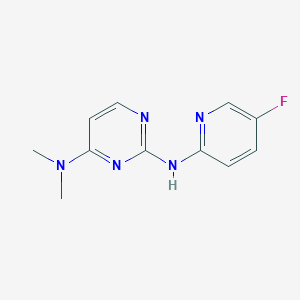



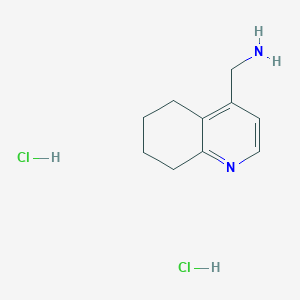

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)
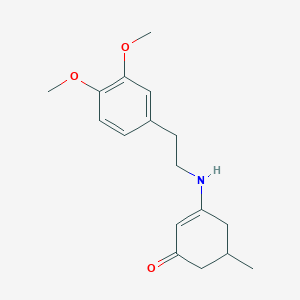
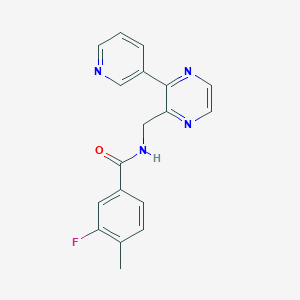
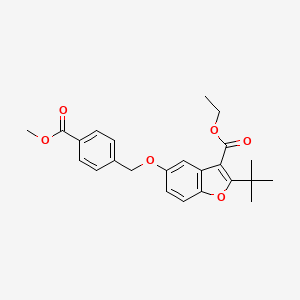
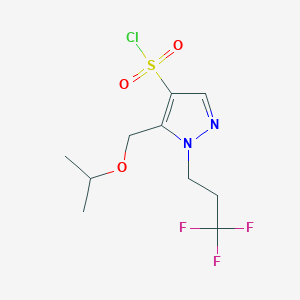
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)